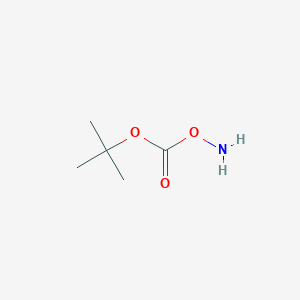

BOC-aminoether

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

86031-24-5 |

|---|---|

Molecular Formula |

C5H11NO3 |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

amino tert-butyl carbonate |

InChI |

InChI=1S/C5H11NO3/c1-5(2,3)8-4(7)9-6/h6H2,1-3H3 |

InChI Key |

NLBBYLMMDFCTPI-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)ON |

Canonical SMILES |

CC(C)(C)OC(=O)ON |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Boc Aminoether Compounds

BOC Protection of Amino-Alcohol Precursors

The crucial first step in the synthesis of BOC-aminoethers is the selective protection of the amino group of an amino-alcohol precursor. This transformation requires high chemoselectivity to avoid protection of the hydroxyl group.

N-tert-Butyloxycarbonylation of Amines (e.g., with Di-tert-butyl dicarbonate (B1257347) (Boc₂O))

Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for the introduction of the BOC protecting group onto an amine. wikipedia.orgjk-sci.com The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate (B1207046). masterorganicchemistry.com

Various catalytic systems have been developed to enhance the efficiency and selectivity of the BOC protection of amines. Lewis acids such as zinc bromide, magnesium perchlorate, and ceric ammonium (B1175870) nitrate (B79036) have been employed to activate the Boc₂O reagent. researchgate.nethighfine.com For instance, molecular iodine (I₂) has been shown to be an effective catalyst for the N-Boc protection of a wide range of amines under solvent-free conditions at room temperature, using only a catalytic amount (10 mol %). acs.org Another approach utilizes solid-supported catalysts like Amberlite-IR 120 resin, which offers the advantages of being recyclable and allowing for easy product separation through simple filtration. derpharmachemica.com This heterogeneous catalysis method is environmentally friendly and efficient for both aliphatic and aromatic amines. derpharmachemica.com Furthermore, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can act as both a solvent and an organocatalyst, promoting rapid and chemoselective mono-N-Boc protection of diverse amines. organic-chemistry.org The use of HFIP avoids common side reactions and the catalyst can be recycled. organic-chemistry.org

Table 1: Comparison of Catalytic Methods for BOC Protection

| Catalyst | Substrate Scope | Conditions | Advantages |

|---|---|---|---|

| Molecular Iodine (I₂) | Aryl and aliphatic amines | 10 mol % I₂, solvent-free, room temp. | Mild, efficient, practical. acs.org |

| Amberlite-IR 120 | Aliphatic and aromatic amines | Solvent-free, room temp. | Recyclable catalyst, easy work-up. derpharmachemica.com |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Diverse primary and secondary amines | HFIP as solvent and catalyst, room temp. | Recyclable, high yields, fast reaction. organic-chemistry.org |

| Sulfamic Acid | Amines | Solventless, room temp. | Recyclable catalyst. jk-sci.com |

| Indion 190 Resin | Amines | (Boc)₂O, mild conditions | Reusable resin, short reaction time, high yield. scispace.com |

| La(NO₃)₃·6H₂O | Primary, secondary, benzylic, and aryl amines | Catalytic amounts, solvent-free, room temp. | Facile, excellent yields. researchgate.net |

In a significant advancement towards greener chemistry, catalyst-free methods for BOC protection in aqueous media have been developed. organic-chemistry.orgnih.gov These protocols leverage the unique properties of water to facilitate the reaction between amines and Boc₂O at room temperature. organic-chemistry.org This approach is highly chemoselective, yielding N-Boc derivatives without the formation of common side products like isocyanates, ureas, or N,N-di-Boc compounds. organic-chemistry.orgorganic-chemistry.org The reaction is effective for a variety of amines, including chiral amines and amino acid esters, and importantly, it allows for the selective N-protection of amino alcohols without the formation of oxazolidinone byproducts. organic-chemistry.org The procedure is simple, requiring only water as the medium, and the product can often be isolated by filtration or extraction without the need for further purification. nih.gov

A primary challenge in the BOC protection of amino-alcohols is achieving high chemoselectivity for the amino group over the hydroxyl group. Many of the modern methods, including both catalytic and catalyst-free approaches, have demonstrated excellent chemoselectivity. For example, catalyst-free N-tert-butyloxycarbonylation in water has been shown to selectively protect the amino group of amino alcohols and 2-aminophenol (B121084) without forming oxazolidinones. organic-chemistry.orgorganic-chemistry.org Similarly, the use of catalysts like molecular iodine, Amberlite-IR 120, and HFIP also provides high chemoselectivity, preventing the O-protection of hydroxyl groups. acs.orgderpharmachemica.comorganic-chemistry.org This selectivity is crucial for the subsequent etherification step. Protocols using solid-supported perchloric acid have also shown high functional group tolerance, allowing for the selective N-Boc protection of amino alcohols. researchgate.net

Catalyst-Free Conditions in Aqueous Media

Application of Active Esters and Derivatives (e.g., Boc-ONH₂, Boc-N₃, BOC-ON)

Besides Boc₂O, other active esters and derivatives of the BOC group can be utilized for the protection of amines. organic-chemistry.org Reagents such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (BOC-ON) are also effective for this transformation. nih.gov These alternative reagents can sometimes offer advantages in specific synthetic contexts, although they are generally less commonly used than Boc₂O.

Ether Linkage Formation in BOC-Protected Amino Scaffolds

Once the amino group of the amino-alcohol is successfully protected, the next step is the formation of the ether linkage. This is typically achieved through a nucleophilic substitution reaction where the alkoxide, generated from the hydroxyl group of the BOC-protected amino-alcohol, displaces a leaving group on an alkyl or aryl halide.

Recent advancements have focused on developing catalytic methods for this transformation. For instance, a soft Lewis acid/hard Brønsted base cooperative catalyst has been developed for the chemoselective conjugate addition of amino alcohols to α,β-unsaturated esters, favoring the addition of the hydroxyl group over the amino group. jst.go.jp While this is an O-addition, the principles can be relevant to etherification. More directly, metal-catalyzed cross-coupling reactions are emerging as powerful tools. For example, nickel-catalyzed O-arylation of N-protected amino alcohols with (hetero)aryl chlorides has been reported, demonstrating broad scope across primary, secondary, and tertiary alcohols. researchgate.net Similarly, cobalt-catalyzed cross-dehydrogenative coupling provides a route to aryloxyamines. researchgate.net These catalytic methods offer milder reaction conditions and broader functional group tolerance compared to classical Williamson ether synthesis conditions, which often require strong bases that can be incompatible with the BOC protecting group.

Alkylation Reactions for C-O Bond Formation

The formation of the ether bond (C-O) is a critical step in the synthesis of BOC-aminoethers. Alkylation reactions, particularly the Williamson ether synthesis and the Mitsunobu reaction, are fundamental strategies to achieve this transformation.

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide or another substrate with a good leaving group. wikipedia.orgmasterorganicchemistry.com For the synthesis of BOC-aminoethers, a BOC-protected amino alcohol is first deprotonated with a base to form the corresponding alkoxide. This alkoxide then reacts with an alkyl halide to form the desired ether. jk-sci.com The choice of base and solvent is crucial for the success of the reaction. Strong bases like sodium hydride (NaH) are often employed, and polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can facilitate the reaction. masterorganicchemistry.comjk-sci.com It is important to use primary alkyl halides to favor the SN2 pathway, as secondary and tertiary halides tend to undergo elimination reactions. masterorganicchemistry.com

The Mitsunobu reaction provides an alternative and often milder method for C-O bond formation, particularly when dealing with sensitive substrates. organic-chemistry.org This reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry. acs.org In the context of BOC-aminoether synthesis, a BOC-protected amino alcohol is reacted with another alcohol in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). thieme-connect.comtudublin.ie The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophilic alcohol. semanticscholar.org The Mitsunobu reaction is advantageous for its ability to proceed under neutral conditions and its stereospecificity. acs.org For instance, it has been successfully used in the synthesis of N-Boc allylic amines from allylic alcohols. acs.org

| Reaction | Key Reagents | Mechanism | Key Features |

| Williamson Ether Synthesis | BOC-amino alcohol, Base (e.g., NaH), Alkyl halide | SN2 | Versatile, best with 1° alkyl halides. wikipedia.orgmasterorganicchemistry.com |

| Mitsunobu Reaction | BOC-amino alcohol, Another alcohol, PPh₃, DEAD/DIAD | Alkoxyphosphonium intermediate | Mild conditions, inversion of stereochemistry. acs.orgthieme-connect.com |

Nucleophilic Substitution Reactions in Ether Synthesis

Nucleophilic substitution is the cornerstone of many ether synthesis strategies, including the aforementioned Williamson ether synthesis. wikipedia.org The reaction involves a nucleophile attacking an electrophilic carbon atom, leading to the displacement of a leaving group. wikipedia.org In the synthesis of BOC-aminoethers, the nucleophile is typically an alkoxide derived from a BOC-protected amino alcohol, and the electrophile is an alkyl halide or a sulfonate ester (e.g., tosylate or mesylate). masterorganicchemistry.comlibretexts.org

The efficiency of the SN2 reaction is highly dependent on the structure of the reactants. masterorganicchemistry.com Primary alkyl halides are the preferred electrophiles as they are less sterically hindered and less prone to competing elimination (E2) reactions. masterorganicchemistry.comlibretexts.org The strength of the nucleophile and the nature of the leaving group also play significant roles. A good leaving group is essential for the reaction to proceed efficiently. wikipedia.org

Intramolecular nucleophilic substitution can also be employed to form cyclic ethers from BOC-protected amino alcohols containing a suitable leaving group on the same molecule. This approach is particularly useful for the synthesis of epoxides from halohydrins. wikipedia.org

Ring-Opening Reactions Leading to Amino Ethers (e.g., Aziridinium Ions)

The ring-opening of strained three-membered rings, such as aziridines, presents a powerful method for the synthesis of amino ethers. clockss.org Aziridines, particularly those activated with an electron-withdrawing group on the nitrogen, can undergo nucleophilic ring-opening reactions. clockss.org When the nitrogen is protected with a BOC group, the resulting N-Boc-aziridine can be opened by an alcohol nucleophile, often under acidic or Lewis acidic conditions, to yield a this compound. nih.govacs.org

The formation of an intermediate aziridinium ion increases the electrophilicity of the ring carbons, facilitating the attack by a nucleophile. google.commdpi.com This activation can be achieved by protonation or alkylation of the aziridine (B145994) nitrogen. researchgate.netsemanticscholar.org The regioselectivity of the ring-opening is influenced by steric and electronic factors of the substituents on the aziridine ring, as well as the nature of the nucleophile and reaction conditions. mdpi.comfrontiersin.org The attack can occur at either of the two ring carbons, leading to different regioisomers. nih.gov For example, in aziridine-2-carboxylates, heteroatom nucleophiles typically attack the C3 position. clockss.org This methodology has been utilized in the stereoselective synthesis of various amino compounds. google.com

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral BOC-aminoethers is crucial for their application in the pharmaceutical industry. acs.org This is often achieved by employing asymmetric synthetic strategies that establish the desired stereochemistry at key steps.

Enantioselective Methodologies for Amino Alcohol Synthesis

A primary route to chiral BOC-aminoethers involves the synthesis of a chiral amino alcohol precursor, which is then etherified. Two prominent enantioselective methods for preparing chiral amino alcohols are the asymmetric reduction of α-amino ketones and the Sharpless asymmetric aminohydroxylation.

The asymmetric reduction of α-amino ketones provides a direct pathway to chiral β-amino alcohols. nih.govthieme-connect.com This transformation can be achieved using various chiral catalysts and reducing agents. For instance, chiral N,N'-dioxide-metal complexes have been shown to effectively catalyze the reduction of α-amino ketones with potassium borohydride, yielding β-amino alcohols with high enantioselectivities (up to 97% ee). nih.gov Another approach involves the transfer hydrogenation of α-amino ketones using a chiral catalyst like RhCl(R,R)-TsDPEN with formic acid as the hydrogen source, which also produces optically active β-amino alcohols in high yields and excellent enantioselectivities (93-99% ee). mdpi.com Brønsted acid catalysis has also been employed for the transfer hydrogenation of α-keto ketimines to furnish chiral α-amino ketones, which can then be reduced to the corresponding amino alcohols. acs.org

The Sharpless asymmetric aminohydroxylation (SAAH) is a powerful method for the syn-selective synthesis of 1,2-amino alcohols from alkenes. nih.govorganic-chemistry.org The reaction utilizes osmium tetroxide (OsO₄) as a catalyst in the presence of a chiral ligand, typically derived from dihydroquinine or dihydroquinidine, and a nitrogen source. nih.govorganic-chemistry.orgrsc.org This method allows for the direct introduction of both an amino and a hydroxyl group across a double bond with high regio- and enantioselectivity. nih.govorganic-chemistry.org The use of different nitrogen sources, such as FmocNHCl, has expanded the utility of this reaction for preparing variously protected amino alcohols. acs.orgnih.gov

| Method | Substrate | Key Reagents/Catalyst | Product | Enantioselectivity |

| Asymmetric Reduction | α-Amino Ketone | Chiral Lewis Acid/Metal Complex, KBH₄ | β-Amino Alcohol | Up to 97% ee nih.gov |

| Sharpless Asymmetric Aminohydroxylation | Alkene | OsO₄, Chiral Ligand, N-source | syn-1,2-Amino Alcohol | Often >95:5 er acs.orgnih.gov |

Chiral Auxiliaries and Ligands in this compound Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com Once the desired chirality is established, the auxiliary can be removed. numberanalytics.com In the context of this compound synthesis, chiral auxiliaries can be used to direct stereoselective alkylation or other bond-forming reactions.

Evans oxazolidinones are a widely used class of chiral auxiliaries. wikipedia.orgsantiago-lab.com They can be acylated and then undergo highly diastereoselective alkylation at the α-position. wikipedia.orgsantiago-lab.com This strategy has been applied to the synthesis of complex molecules by setting key stereocenters. wikipedia.orgtsijournals.com The oxazolidinone directs the incoming electrophile to one face of the enolate, leading to a high degree of stereocontrol. santiago-lab.com After the alkylation step, the auxiliary can be cleaved to reveal a chiral carboxylic acid, which can be further transformed into a this compound. Other chiral auxiliaries, such as those derived from pseudoephedrine or (S)-1-amino-2-methoxymethylpyrrolidine (SAMP), also find application in asymmetric synthesis. wikipedia.org

Chiral ligands are essential components of many asymmetric catalytic reactions. In the synthesis of chiral BOC-aminoethers, chiral ligands are used in conjunction with metal catalysts to induce enantioselectivity. As mentioned in the Sharpless asymmetric aminohydroxylation, ligands derived from cinchona alkaloids are crucial for achieving high enantiomeric excess. nih.govorganic-chemistry.org Similarly, in the asymmetric reduction of ketones, chiral ligands coordinate to the metal center and create a chiral environment that differentiates between the two enantiotopic faces of the prochiral substrate. nih.govmdpi.com The development of new and more effective chiral ligands is an active area of research in asymmetric synthesis.

Stereoconservative Protection Methodologies

When starting with an enantiomerically pure amino alcohol, it is critical that the protection of the amine group with the BOC moiety proceeds without racemization. The use of di-tert-butyl dicarbonate (Boc₂O) is the most common method for introducing the BOC protecting group. wikipedia.org

The reaction is typically carried out under mild basic conditions, for example, using sodium bicarbonate in an aqueous medium or 4-dimethylaminopyridine (B28879) (DMAP) in acetonitrile. wikipedia.org These conditions are generally mild enough to prevent the racemization of the chiral center. rsc.orgtandfonline.com Several catalysts and solvent systems have been developed to ensure high chemoselectivity and yield for the N-tert-butyloxycarbonylation of amines and amino alcohols, while preserving the stereochemical integrity of the molecule. tandfonline.comresearchgate.net For instance, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst has been shown to provide efficient and chemoselective mono-N-Boc protection without side reactions like oxazolidinone formation from α-amino alcohols. organic-chemistry.org The stability of the BOC group to most nucleophiles and bases also makes it compatible with subsequent synthetic steps. organic-chemistry.orgwikipedia.org

One-Pot Synthetic Protocols for this compound Intermediates

One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer significant advantages in terms of reduced waste, time, and resource consumption. nih.gov These protocols are particularly valuable when dealing with unstable intermediates. nih.gov Various one-pot strategies, including multicomponent and domino reactions, have been developed for the synthesis of BOC-protected amino compounds and aminoethers.

A notable one-pot approach is the tandem direct reductive amination of aldehydes with primary amines, followed by N-Boc protection using di-tert-butyl dicarbonate ((Boc)₂O) and sodium triacetoxyborohydride (B8407120) (STAB). nih.govresearchgate.net This method provides a versatile and efficient route to N-Boc protected secondary amines, which can be precursors to BOC-aminoethers. nih.govresearchgate.net

Multicomponent reactions (MCRs) are powerful tools for constructing complex molecules from three or more starting materials in a single operation. mdpi.com Catalyst-free MCRs represent a particularly green and efficient strategy. For instance, a four-component, catalyst-free process has been developed for the synthesis of γ-aminoethers by reacting benzylamines, polyformaldehyde, and activated alkenes in an aliphatic alcohol, which serves as both the solvent and the ether-forming agent. nih.gov This reaction proceeds through a Mannich-type mechanism, with the formation of iminium ions and aminals as key intermediates. nih.gov Similarly, stable β-amino-N-/O-hemiacetals, which are a form of γ-aminoalcohols, can be synthesized via a catalyst-free, three-component Mannich-type reaction of secondary amines, polyformaldehyde, and electron-rich alkenes. researchgate.net

Domino reactions, also known as cascade reactions, involve a sequence of transformations where each subsequent reaction is triggered by the functionality formed in the previous step. researchgate.net A rhodium-catalyzed domino reaction involving olefin aziridination followed by aziridine ring-opening has been developed for the synthesis of cyclic unprotected 2,3-aminoethers. researchgate.net While this example does not directly yield a BOC-protected product, the strategy could potentially be adapted. Another example is the copper-catalyzed domino three-component coupling-cyclization of 2-ethynylanilines, secondary amines, and aldehydes to produce 2-(aminomethyl)indoles, which showcases the power of domino reactions in building complex nitrogen-containing heterocycles. organic-chemistry.org

The following table summarizes selected one-pot synthetic protocols relevant to the formation of this compound intermediates.

Table 1: One-Pot Synthetic Protocols for BOC-Protected Amines and Aminoethers

| Reaction Type | Key Reagents/Catalysts | Starting Materials | Product Type | Key Features |

|---|---|---|---|---|

| Tandem Reductive Amination/N-Boc Protection | (Boc)₂O, Sodium triacetoxyborohydride (STAB) | Aldehydes, Primary amines | N-Boc protected secondary amines | Efficient, selective, and versatile one-pot procedure. nih.govresearchgate.net |

| Four-Component Catalyst-Free Reaction | Polyformaldehyde, Aliphatic alcohol | Benzylamines, Activated alkenes | γ-Aminoethers | Efficient, one-pot, catalyst-free synthesis with alcohol acting as solvent and reagent. nih.gov |

| Three-Component Catalyst-Free Reaction | Polyformaldehyde, Acetonitrile | Secondary amines, Electron-rich alkenes | β-Amino-N-/O-hemiacetals | Uncatalyzed, straightforward one-step procedure at ambient temperature. researchgate.net |

| Copper-Catalyzed Domino Reaction | CuBr | 2-Ethynylanilines, Secondary amines, Aldehydes | 2-(Aminomethyl)indoles | Forms two C-N bonds and one C-C bond with water as the only byproduct. organic-chemistry.org |

| Rhodium-Catalyzed Domino Reaction | Rhodium catalyst | Olefins | Cyclic 2,3-aminoethers | Domino olefin aziridination-aziridine ring-opening. researchgate.net |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Key aspects include the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient methods. mdpi.comresearchgate.netresearchtrendsjournal.com

A significant advancement in green chemistry is the use of water as a solvent for organic reactions. Water is non-toxic, non-flammable, and inexpensive. researchgate.net Simple and efficient protocols for the deprotection of N-Boc groups have been developed using water at reflux temperatures without any additional reagents. researchgate.net This method provides a green alternative to traditional methods that often use corrosive and expensive reagents like trifluoroacetic acid (TFA). researchgate.net

Solvent-free synthesis is another cornerstone of green chemistry. Nanocerium oxide has been used as an efficient and recyclable catalyst for the chemoselective N-tert-butyloxycarbonylation of various amines under solvent-free conditions at room temperature. researchgate.net This method is rapid, high-yielding, and tolerates a variety of functional groups, including alcohols, phenols, and esters. researchgate.net

The development of sustainable catalysts is also a key area of green chemistry research. A sulfonated carbon catalyst derived from peanut shell residue has been successfully used in a microwave-assisted multicomponent synthesis of thiazoles, demonstrating the potential of biocatalysts in green synthesis. nih.gov Deep eutectic solvents (DESs) are emerging as environmentally friendly alternatives to traditional organic solvents and can also act as catalysts. mdpi.com They have been successfully employed in various amination reactions, often leading to higher yields and simplified product isolation. mdpi.com

The following table highlights some green chemistry approaches applicable to the synthesis of BOC-aminoethers.

Table 2: Green Chemistry Approaches in this compound Synthesis

| Green Approach | Specific Method | Key Reagents/Conditions | Substrate/Product | Key Advantages |

|---|---|---|---|---|

| Alternative Solvents | Deprotection in water | Refluxing water | N-Boc protected amines | Catalyst-free, avoids corrosive acids, environmentally benign. researchgate.net |

| Alternative Solvents | Synthesis in Deep Eutectic Solvents (DESs) | Choline (B1196258) chloride:Urea | Phenylboronic acid, Anisidine | Biodegradable and recyclable solvent, can act as a catalyst. mdpi.com |

| Solvent-Free Synthesis | N-Boc protection | Nanocerium oxide, (Boc)₂O | Amines, Amino alcohols | Ambient temperature, catalyst is recyclable, high yields. researchgate.net |

| Sustainable Catalysis | Multicomponent synthesis | Sulfonated peanut shell residue-derived catalyst, Microwave | Thiazole synthesis | Use of a biocatalyst, energy-efficient microwave conditions. nih.gov |

| Catalyst-Free Synthesis | Four-component reaction | Aliphatic alcohol (solvent and reagent) | γ-Aminoethers | No catalyst needed, high atom economy. nih.gov |

Deprotection Strategies for Boc Aminoether Compounds

Acid-Labile Nature of the BOC Group

The tert-butoxycarbonyl (BOC) group is a widely utilized amine protecting group in organic synthesis, particularly valued for its stability under a variety of conditions and its susceptibility to cleavage under acidic conditions. organic-chemistry.orgresearchgate.netnumberanalytics.com This acid-labile nature is a cornerstone of its application, allowing for its removal without affecting other, more robust protecting groups. researchgate.netacsgcipr.org The deprotection process is essentially a carbamate (B1207046) hydrolysis facilitated by acid. fishersci.co.uk

The stability of the BOC group is significant in the presence of nucleophiles and basic conditions, making it orthogonal to other protecting groups like Fmoc, which is removed with base. organic-chemistry.orgtotal-synthesis.comamericanpeptidesociety.org This orthogonality is crucial in complex synthetic sequences, such as peptide synthesis, where multiple protecting groups are employed. total-synthesis.comamericanpeptidesociety.orgmasterorganicchemistry.com

The mechanism of acid-catalyzed deprotection involves the protonation of the carbamate's carbonyl oxygen. total-synthesis.commasterorganicchemistry.com This initial protonation step is followed by the fragmentation of the protonated carbamate, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. total-synthesis.commasterorganicchemistry.comcommonorganicchemistry.com The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. total-synthesis.commasterorganicchemistry.comcommonorganicchemistry.com The tert-butyl cation can then be quenched by a nucleophile, deprotonate to form isobutylene (B52900) gas, or polymerize. commonorganicchemistry.com

Reagents and Conditions for BOC Deprotection

A variety of reagents and conditions can be employed to effect the removal of the BOC group from aminoether compounds. The selection of a specific method depends on the substrate's sensitivity to acidic conditions and the desired selectivity.

Strong acids are the most common reagents for BOC deprotection. researchgate.netfishersci.co.ukmasterorganicchemistry.com Trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), is a highly effective reagent for this purpose. fishersci.co.ukmasterorganicchemistry.compeptide.comjk-sci.com The reaction is typically fast, often completed at room temperature. fishersci.co.ukresearchgate.net For instance, a 1:1 mixture of TFA and DCM can achieve deprotection in as little as 30 minutes. researchgate.net

Hydrogen chloride (HCl) is another widely used strong acid for BOC removal. fishersci.co.ukresearchgate.net It is commonly employed as a solution in an organic solvent such as dioxane, methanol (B129727), or ethyl acetate. fishersci.co.ukresearchgate.netacsgcipr.orgnih.gov A 4 M solution of HCl in dioxane is a standard reagent that can efficiently deprotect BOC-protected amino acids and peptides at room temperature, often within 30 minutes. researchgate.netnih.govresearchgate.net Using HCl in methanol is also a common practice. researchgate.net

Table 1: Common Strong Acid Conditions for BOC Deprotection

| Reagent | Solvent | Typical Conditions | Reference(s) |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1:1 mixture, room temperature, 30 min | researchgate.net |

| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M solution, room temperature, 30 min | researchgate.netnih.govresearchgate.net |

| Hydrogen Chloride (HCl) | Methanol | Room temperature | researchgate.net |

Lewis acids provide an alternative to strong protic acids for BOC deprotection, which can be advantageous when other acid-sensitive functional groups are present in the molecule. acsgcipr.org The mechanism of Lewis acid-catalyzed deprotection is analogous to that of protic acids, involving coordination of the Lewis acid to the carbonyl oxygen, followed by fragmentation. acsgcipr.org

Aluminum trichloride (B1173362) (AlCl₃) is a Lewis acid that has been shown to selectively cleave N-Boc groups. researchgate.netthieme-connect.com This method can be particularly useful for achieving selective deprotection in the presence of other protecting groups. researchgate.netwikipedia.org For example, AlCl₃ in dichloromethane at room temperature can effectively remove the BOC group. thieme-connect.com Other Lewis acids that have been reported for BOC deprotection include tin(IV) chloride (SnCl₄) and zinc bromide (ZnBr₂). acsgcipr.org However, it is important to note that many Lewis acids can hydrolyze in the presence of adventitious water to form protic acids, which may be the true catalytic species. acsgcipr.org

Several alternative methods for BOC deprotection exist for substrates that are sensitive to strong acidic or Lewis acidic conditions.

Trimethylsilyl (B98337) Iodide (TMSI): Sequential treatment with trimethylsilyl iodide (TMSI) followed by methanol offers a mild method for BOC deprotection. wikipedia.orgwikipedia.org This approach is particularly useful when other deprotection methods prove too harsh for the substrate. wikipedia.orgwikipedia.org The reaction is typically carried out by adding TMSI dropwise to a solution of the BOC-protected compound in a solvent like chloroform (B151607) at room temperature. commonorganicchemistry.com The mechanism involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the resulting silyl (B83357) ester to the carbamic acid, and subsequent decarboxylation. wikipedia.org

Thermal Deprotection: In some cases, the BOC group can be removed simply by heating. acsgcipr.orgscirp.org This catalyst-free method is considered a green alternative as it avoids the use of acids or other reagents. acsgcipr.org However, it often requires high temperatures, typically around 150°C or higher, which may not be suitable for all substrates due to the risk of side reactions like elimination or racemization. acsgcipr.org The deprotection can be carried out in various solvents, including water at elevated temperatures or in continuous flow systems. acsgcipr.orgnih.gov

Enzymatic Deprotection: While less common for BOC-aminoethers specifically, enzymatic methods for BOC deprotection have been explored, offering a high degree of selectivity under mild conditions. However, the application of this method is still limited.

Lewis Acidic Conditions (e.g., AlCl₃)

Selective Deprotection in Poly-Functionalized Molecules

A key challenge in organic synthesis is the selective deprotection of one protecting group in the presence of others. The BOC group's acid lability allows for its selective removal in molecules containing other protecting groups that are stable to acid but labile to other conditions, such as the base-labile Fmoc group or the hydrogenolysis-cleavable Cbz group. total-synthesis.commasterorganicchemistry.com

For instance, treatment with an acid like TFA will cleave the BOC group while leaving a Cbz group intact. masterorganicchemistry.com Conversely, catalytic hydrogenation will remove a Cbz group without affecting a BOC group. masterorganicchemistry.com

Selective deprotection can also be achieved among different BOC groups within the same molecule. For example, zinc bromide (ZnBr₂) in dichloromethane has been shown to selectively cleave secondary N-BOC groups while leaving primary N-BOC groups untouched. jk-sci.com Similarly, montmorillonite (B579905) K10 clay can selectively remove aromatic N-BOC groups in the presence of aliphatic N-BOC amines. jk-sci.com The use of 4 M HCl in anhydrous dioxane has been reported to provide superior selectivity for the deprotection of Nα-Boc groups in the presence of tert-butyl esters and ethers. nih.govresearchgate.net

Table 2: Reagents for Selective BOC Deprotection

| Reagent | Selectivity | Reference(s) |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Cleaves BOC, leaves Cbz intact | masterorganicchemistry.com |

| Zinc Bromide (ZnBr₂) | Cleaves secondary N-BOC, leaves primary N-BOC intact | jk-sci.com |

| Montmorillonite K10 Clay | Cleaves aromatic N-BOC, leaves aliphatic N-BOC intact | jk-sci.com |

| 4 M HCl in Dioxane | Cleaves Nα-Boc, leaves tert-butyl esters/ethers intact | nih.govresearchgate.net |

Mechanistic Aspects of BOC Deprotection

The deprotection of a BOC-protected amine is a carbamate hydrolysis that proceeds under acidic conditions. fishersci.co.uk The generally accepted mechanism involves the following key steps: total-synthesis.commasterorganicchemistry.comcommonorganicchemistry.comcommonorganicchemistry.com

Protonation: The process initiates with the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as TFA or HCl. total-synthesis.commasterorganicchemistry.comcommonorganicchemistry.comcommonorganicchemistry.com

Fragmentation: The protonated carbamate then undergoes fragmentation, leading to the loss of a stable tert-butyl carbocation and the formation of an unstable carbamic acid intermediate. total-synthesis.commasterorganicchemistry.comcommonorganicchemistry.comcommonorganicchemistry.com

Decarboxylation: The carbamic acid readily decarboxylates, releasing carbon dioxide gas and the free amine. total-synthesis.commasterorganicchemistry.comcommonorganicchemistry.com

Final Protonation: Under the acidic reaction conditions, the newly liberated amine is protonated to form its corresponding salt (e.g., TFA or HCl salt). commonorganicchemistry.comcommonorganicchemistry.com

The tert-butyl cation generated during this process can undergo several fates. It can be trapped by a nucleophilic scavenger, deprotonate to form isobutylene gas, or undergo polymerization. commonorganicchemistry.com

In the case of Lewis acid-catalyzed deprotection, the mechanism is similar, with the Lewis acid coordinating to the carbonyl oxygen instead of a proton, which facilitates the fragmentation step. acsgcipr.org

The kinetics of HCl-catalyzed deprotection have been found to exhibit a second-order dependence on the HCl concentration in some cases, suggesting a more complex mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair. acs.org

Formation and Fate of the tert-Butyl Cation Intermediate and Alkylation Side Reactions

The acid-catalyzed removal of the tert-butoxycarbonyl (BOC) protecting group from a BOC-aminoether is a cornerstone of many synthetic strategies. This process, typically initiated by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), proceeds through a well-defined mechanistic pathway that generates a highly reactive intermediate: the tert-butyl cation. total-synthesis.comjk-sci.combzchemicals.com The formation and subsequent reactivity of this cation are critical factors that dictate the efficiency of the deprotection and the profile of potential side products.

The reaction begins with the protonation of the carbonyl oxygen of the BOC group, which enhances the electrophilicity of the carbonyl carbon. jk-sci.comcommonorganicchemistry.com This is followed by the fragmentation of the protonated carbamate. This step is the source of the key intermediates: the unstable carbamic acid, which rapidly decarboxylates to release the free amine and carbon dioxide, and the stabilized tertiary carbocation, tert-butyl cation. total-synthesis.comcommonorganicchemistry.com

The generation of this electrophilic tert-butyl cation is a pivotal event, as its subsequent fate determines the potential for unwanted side reactions. commonorganicchemistry.comacsgcipr.org In the absence of other reactive species, the cation can follow several pathways.

Possible Fates of the tert-Butyl Cation

The highly reactive tert-butyl cation can undergo several transformations within the reaction medium. The primary pathways are summarized in the table below.

| Pathway | Description | Products |

| Elimination | The cation loses a proton, typically to the acid's counter-ion, to form a neutral, volatile alkene. total-synthesis.comcommonorganicchemistry.com | Isobutylene (gas) |

| Reaction with Counter-Ion | The cation combines with the anionic counter-ion of the acid used for deprotection. | tert-butyl trifluoroacetate (B77799) (with TFA) |

| Polymerization | In high concentrations, the cation can react with the isobutylene formed via elimination, leading to oligomeric or polymeric byproducts. commonorganicchemistry.com | Isobutylene oligomers |

| Alkylation (Side Reaction) | The electrophilic cation is trapped by any available nucleophile in the system, including the solvent, substrate, or product molecules. total-synthesis.comacsgcipr.org | tert-butylated byproducts |

Alkylation Side Reactions

The most significant challenge arising from the formation of the tert-butyl cation is its propensity to act as an alkylating agent. acsgcipr.org Any nucleophilic functional group present in the this compound substrate or the deprotected product can be susceptible to electrophilic attack by the cation. This leads to the formation of often-inseparable tert-butylated impurities.

While much of the detailed research has been conducted in the context of peptide synthesis, the principles are directly applicable to BOC-aminoethers. total-synthesis.combzchemicals.com The ether linkage itself, particularly if it is electron-rich (like a phenolic ether), can be susceptible to cleavage or alkylation under strongly acidic conditions. researchgate.net Other nucleophilic sites within the aminoether molecule are also at risk.

Susceptibility of Nucleophilic Groups to tert-Butylation

The following table outlines various functional groups known to be vulnerable to alkylation by the tert-butyl cation. The presence of these groups in a this compound structure necessitates careful consideration of the deprotection strategy.

| Nucleophilic Group | Susceptibility & Context |

| Thiols (-SH) | Highly susceptible. For example, the side chain of cysteine is readily S-alkylated. acsgcipr.orgresearchgate.net |

| Thioethers (-S-CH₃) | Susceptible. The side chain of methionine can be alkylated to form a sulfonium (B1226848) ion. total-synthesis.com |

| Indoles | Highly susceptible. The electron-rich indole (B1671886) ring of tryptophan is a common target for alkylation. bzchemicals.com |

| Phenols (-OH) | Susceptible. The aromatic ring of tyrosine can undergo Friedel-Crafts alkylation. Phenolic ethers are also known to be labile. bzchemicals.comresearchgate.net |

| Ethers (-O-R) | Potentially susceptible. While aliphatic ethers are generally stable, their reactivity can be enhanced by neighboring groups or specific reaction conditions. Aqueous phosphoric acid can deprotect tert-butyl ethers. organic-chemistry.org Benzyl ethers are more labile. bzchemicals.com |

| Guanidinium Groups | Prone to alkylation. The side chain of arginine can be modified. acsgcipr.org |

To mitigate these undesirable alkylation side reactions, a common strategy is to add a "scavenger" to the reaction mixture. organic-chemistry.orgmasterorganicchemistry.com These are nucleophilic species, added in excess, designed to preferentially react with and neutralize the tert-butyl cation before it can alkylate the desired product. The choice of scavenger depends on the specific nucleophiles present in the substrate.

Common Scavengers in BOC Deprotection

| Scavenger Class | Examples | Mechanism of Action |

| Aromatic Compounds | Anisole, Phenol, Thioanisole, m-Cresol total-synthesis.comresearchgate.net | Act as nucleophilic traps via electrophilic aromatic substitution, quenching the cation. |

| Thiols | Thiophenol, Dithiothreitol (DTT) organic-chemistry.orgacs.org | The highly nucleophilic sulfur atom readily attacks and traps the carbocation. |

| Silanes | Triisopropylsilane (TIS) acs.org | Reduces the carbocation via hydride transfer. |

| Water | H₂O researchgate.netacs.org | Can act as a nucleophile to trap the cation, forming tert-butanol. |

| Sulfides | Dimethyl sulfide (B99878) (DMS) acs.org | The sulfur atom serves as a nucleophile to trap the cation. |

By understanding the formation of the tert-butyl cation and its potential reaction pathways, particularly alkylation, chemists can devise robust deprotection strategies for complex BOC-aminoethers. The careful selection of reaction conditions and the rational use of scavengers are essential to ensure high yields of the desired deprotected amine, free from alkylation byproducts.

Advanced Applications of Boc Aminoether Compounds in Organic Synthesis

Building Blocks for Complex Molecular Architectures

BOC-protected amino compounds are fundamental starting materials for creating sophisticated organic molecules. Their inherent stability allows for modifications at other parts of the molecule, while the BOC group ensures the amine is shielded from unwanted side reactions. researchgate.net This protective strategy is central to their role in multi-step syntheses. organic-chemistry.org

The incorporation of non-natural amino acids into peptides and other bioactive compounds is a powerful strategy for enhancing their properties, such as stability and efficacy. youtube.com BOC-amino compounds are pivotal in the synthesis of these custom building blocks. rsc.org

Various chemical strategies have been developed to synthesize unnatural amino acids from BOC-protected precursors. nih.gov For instance, enantiopure N-Boc-β³-amino acid methyl esters can be synthesized efficiently from α-amino acids, avoiding hazardous methods like the Arndt–Eistert homologation. rsc.org Another approach involves the nickel-catalyzed enantioconvergent cross-coupling of racemic N-Boc-protected α-haloglycinates with alkylzinc reagents. This method provides a versatile route to a wide array of unnatural α-amino acid derivatives with high enantioselectivity. nih.gov Research has also demonstrated an iron-catalyzed stereocontrolled rearrangement of azanyl esters (RCO2NHBoc) to produce non-racemic N-Boc-protected α-amino acids from simple carboxylic acids. researchgate.net

These methods enable the creation of amino acids with unique side chains, including those containing phosphorus or other functionalities not found in nature, which are then used to build artificial metalloenzymes and other complex structures. bham.ac.uk

| Synthetic Method | Precursor Type | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Safe homologation | N-Boc-α-amino acids | N-Boc-β³-amino acid methyl esters | Avoids expensive and toxic reagents. | rsc.org |

| Nickel-Catalyzed Cross-Coupling | Racemic N-Boc-α-haloglycinates | Enantiomerically enriched N-Boc-unnatural α-amino acids | High versatility and enantioselectivity. | nih.gov |

| Iron-Catalyzed C-H Insertion | Carboxylic acid-derived azanyl esters | Non-racemic N-Boc-α-amino acids | Stereocontrolled 1,3-nitrogen migration. | researchgate.net |

BOC-protected amino acids are foundational to both solid-phase and solution-phase peptide synthesis. numberanalytics.com The BOC group serves as a temporary protecting group for the α-amino group of an amino acid, preventing self-polymerization and directing the sequence of peptide bond formation. chemistrysteps.comlifetein.com The choice between the two main strategies, BOC and Fmoc, depends on the peptide sequence and desired outcome, with the BOC strategy being particularly useful for certain complex or hydrophobic sequences. nih.govamericanpeptidesociety.org

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble resin support. chempep.comiris-biotech.de The BOC strategy was central to the early development of SPPS and remains widely used. peptide.comproteogenix.science

The process involves a repeating cycle:

Deprotection: The N-terminal BOC group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). chempep.compeptide.com

Neutralization: The resulting TFA salt of the N-terminal amine is neutralized to the free amine, often using a base like diisopropylethylamine (DIEA). peptide.com

Coupling: The next BOC-protected amino acid, with its carboxyl group activated by a coupling reagent (e.g., HBTU, HATU), is added to form a new peptide bond. peptide.com

Washing: Excess reagents and byproducts are washed away before the next cycle begins. lifetein.com

This cycle is repeated until the desired peptide sequence is assembled. Side-chain protecting groups, typically benzyl-based, are more stable to TFA and are removed at the end of the synthesis along with cleavage from the resin, usually with a very strong acid like hydrogen fluoride (B91410) (HF). chempep.compeptide.com The BOC-SPPS approach has been instrumental in synthesizing proteins with base-labile post-translational modifications. nih.gov

In solution-phase peptide synthesis, all reactions occur in a homogeneous solution, and intermediates are isolated and purified after each step. beilstein-journals.org While often more time-consuming than SPPS, it remains valuable for large-scale synthesis and for certain peptide structures.

The BOC group is a key α-amino protecting group in this strategy. nih.gov The fundamental steps of deprotection, coupling, and purification are performed sequentially in solution. One innovative approach involves using water-dispersible nanoparticle BOC-amino acids, allowing for efficient peptide synthesis "in water," which reduces the reliance on organic solvents. nih.gov Researchers have also developed methods using cost-effective Lewis acids like FeCl₃ for BOC deprotection in solution, offering a milder and more environmentally friendly alternative to strong acids. researchgate.net

BOC-amino compounds are integral to advanced peptide synthesis techniques, including the use of specialized linkers and the creation of cyclic peptides. Cyclization is a common strategy to improve the stability, bioactivity, and conformational rigidity of peptides. uni-kiel.denih.gov

One approach involves anchoring the peptide to the resin via a side-chain or backbone atom, rather than the C-terminal carboxyl group. nih.gov For example, a 4-alkoxybenzyl-derived linker has been developed that attaches the C-terminal amino acid to the resin through its α-nitrogen atom. This allows for standard BOC-SPPS to assemble the linear peptide, followed by on-resin cyclization before cleavage from the support. nih.govcapes.gov.br This method avoids side reactions like diketopiperazine formation that can be problematic with other chemistries. nih.gov

For cyclization, a linear peptide precursor is synthesized, often using orthogonal protecting groups that can be selectively removed to expose two functionalities for ring formation. nih.govsigmaaldrich.com In a BOC-SPPS context, after the linear sequence is assembled, the terminal BOC group can be removed, and the liberated amine can react with an activated C-terminus or a side-chain carboxyl group to form a lactam bridge. biorxiv.org

| Strategy | Description | Key Reagents/Components | Reference |

|---|---|---|---|

| On-Resin Cyclization via Backbone Linker | The peptide is anchored to the resin via the α-nitrogen, allowing the C-terminus to be free for on-resin head-to-tail cyclization. | 4-alkoxybenzyl linker, BOC-amino acids, HF (for cleavage) | nih.govcapes.gov.br |

| Side-Chain Anchoring | A trifunctional amino acid's side chain is used to attach the peptide to the resin, enabling on-resin head-to-tail or side-chain-to-tail cyclization. | Orthogonally protected amino acids (e.g., Fmoc-Asp-ODmab) | nih.govsigmaaldrich.com |

| O-to-N Acyl Migration | A depsipeptide (containing an ester bond in the backbone) is synthesized and cyclized. A final acyl migration under basic conditions forms the all-amide cyclic peptide. | N-Boc-protected serine, standard Fmoc-SPPS | nih.gov |

The BOC group is a widely used protecting group for amines in general organic synthesis, facilitating the construction of primary, secondary, and diamine-containing molecules. researchgate.netorganic-chemistry.org The protection is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). numberanalytics.com

A powerful one-pot method for synthesizing N-Boc protected secondary amines involves a tandem direct reductive amination/N-Boc protection procedure. nih.govnih.gov In this process, an aldehyde and a primary amine react to form an imine intermediate, which is then reduced in the presence of Boc₂O. The newly formed secondary amine is immediately trapped as its N-Boc derivative. nih.gov This approach is highly efficient and selective, preventing the common side reaction of overalkylation to form tertiary amines. nih.gov It is versatile, working for a wide range of aldehydes and primary amines under mild conditions using reagents like sodium triacetoxyborohydride (B8407120) (STAB). nih.govnih.gov

Furthermore, BOC-protected amino acids serve as precursors for more complex amines and diamines. For example, N(α)-Boc-Asp(OBn)-OH can be converted via a Curtius rearrangement into N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid, a valuable building block. organic-chemistry.org

Solution-Phase Peptide Synthesis

Application in Heterocyclic Compound Synthesis

BOC-protected amino compounds are invaluable building blocks in the synthesis of heterocycles, which are core structures in many pharmaceuticals and biologically active molecules. nih.govnih.gov The BOC group's stability to various reaction conditions, except for acid, allows for the construction of the heterocyclic ring system without affecting the protected amine.

Recent research highlights the versatility of BOC-protected precursors in creating a diverse range of heterocyclic systems. For instance, BOC-protected cycloamines have been used to synthesize novel 1,2-oxazole-4-carboxylates, which serve as amino acid-like building blocks. beilstein-journals.org This synthesis involves the reaction of β-enamino ketoesters (derived from BOC-protected azetidine, pyrrolidine, or piperidine) with hydroxylamine (B1172632) hydrochloride. beilstein-journals.org Similarly, methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been developed as new chiral and achiral building blocks for potential use in DNA-encoded chemical libraries. nih.gov

The synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones has been achieved via a copper-catalyzed Michael addition followed by an aza-Henry/lactamization reaction sequence. researchgate.net In this case, the choice of protecting group on the nitrogen of the aldimine was critical; using a BOC group was found to prevent the final cyclization step due to the decreased nucleophilicity of the nitrogen, demonstrating the electronic influence of the protecting group on the reaction pathway. researchgate.net Furthermore, N-BOC-proline has been successfully conjugated with oxindole (B195798) derivatives, and other N-protected amino acids have been assembled onto phenanthridine (B189435) scaffolds under visible-light-assisted conditions, showcasing the utility of BOC protection in forming complex C-C bonds to create peptide-heterocycle conjugates. nih.gov

| BOC-Protected Precursor | Heterocyclic Product | Synthetic Method | Source |

|---|---|---|---|

| N-Boc-cycloaminyl β-enamino ketoesters | Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates | Reaction with hydroxylamine hydrochloride | beilstein-journals.org |

| N-Boc-piperidine carboxylic acids | Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | Multi-step synthesis from β-enamino diketones | nih.gov |

| N-Boc-proline | N-Boc-proline-conjugated oxindoles | Visible-light-assisted coupling | nih.gov |

| N-Boc-protected amino acids | Phenanthridine derivatives | Visible-light-assisted coupling with 2-isocyanobiphenyls | nih.gov |

Functional Group Manipulation and Chemoselectivity

Chemoselectivity, the ability to react with one functional group in the presence of others, is a central challenge in organic synthesis. chemrxiv.org BOC protection is a key strategy for achieving chemoselectivity. genscript.com By masking an amine, chemists can manipulate other functional groups that might otherwise be reactive toward the unprotected amine. researchgate.net

The BOC group is robust and inert towards a wide array of reagents, including many oxidizing agents, reducing agents (where the other functional group is more reactive), and most nucleophiles. organic-chemistry.org This allows for transformations such as esterification, hydrolysis of other esters, or oxidation/reduction of other functional groups within the same molecule. For example, SmCl₃ can be used as a catalyst for chemoselective esterifications or the selective removal of other acid-sensitive protecting groups in the presence of a BOC group. organic-chemistry.org

Furthermore, the BOC-protected amine itself can be transformed. For instance, BOC-protected amines can be converted into various ureas via the in situ generation of isocyanates. organic-chemistry.org They can also be directly converted into secondary benzamides through a rhodium-catalyzed coupling with arylboroxines, a reaction that tolerates acid-labile functional groups. organic-chemistry.org The ability to perform these manipulations while other sensitive parts of the molecule remain untouched underscores the importance of the BOC group in achieving high levels of chemoselectivity.

| Reaction on Molecule | Reagents/Conditions | BOC Group Status | Outcome | Source |

|---|---|---|---|---|

| Esterification | SmCl₃ catalyst | Stable | Selective ester formation in the presence of the BOC-amine. | organic-chemistry.org |

| Amide Formation | Arylboroxines, Rhodium catalyst | Stable | Direct conversion of N-Boc protected amines to secondary benzamides. | organic-chemistry.org |

| Urea Synthesis | 2-chloropyridine, trifluoromethanesulfonyl anhydride (B1165640) | Reacts | BOC-amine is converted to an isocyanate in situ, then to a urea. | organic-chemistry.org |

| Deprotection of other groups | Base (for Fmoc group) | Stable | Orthogonal deprotection allows selective removal of base-labile groups. | organic-chemistry.org |

| Deprotection of BOC group | Trifluoroacetic acid (TFA) or other mild acids | Removed | Regenerates the free amine without cleaving many other protecting groups. | genscript.com |

Boc Aminoether Scaffolds in Prodrug Design and Linker Chemistry

Design Principles for BOC-Aminoether-Based Prodrugs

Prodrugs are inactive derivatives of therapeutic agents that are converted into the active form within the body. The this compound scaffold has been instrumental in the design of innovative prodrugs, particularly those requiring targeted activation.

pH-Triggered Release Mechanisms in Prodrug Activation

A key strategy in prodrug design is to exploit the physiological differences between healthy and diseased tissues. The microenvironment of solid tumors, for instance, is often more acidic (pH 6.5-6.8) than that of normal tissues (pH 7.4). This pH differential provides a trigger for the targeted release of cytotoxic agents.

This compound scaffolds, specifically in the form of aminoalkoxycarbonyloxymethyl (amino AOCOM) ethers, have been successfully employed to create pH-sensitive prodrugs. nih.govnih.govuga.eduacs.org The activation of these prodrugs is independent of enzymatic activity and relies on a pH-triggered intramolecular cyclization-elimination reaction. nih.govuga.edu At a lower pH, the amino group of the scaffold becomes protonated, initiating a cyclization reaction that leads to the cleavage of the ether bond and the release of the parent drug. nih.gov This mechanism ensures that the active drug is liberated preferentially in the acidic tumor microenvironment, minimizing off-target toxicity.

The synthesis of these prodrugs often involves the reaction of the parent drug with a BOC-protected amino AOCOM iodide in the presence of a base like cesium carbonate. nih.gov The BOC group serves as a crucial protecting group for the amine during synthesis and is subsequently removed to yield the final, water-soluble prodrug, often as an HCl salt. nih.gov

Enhancing Bioavailability and Efficacy through Prodrug Strategies

Many potent drug candidates fail to reach clinical trials due to poor physicochemical properties, such as low aqueous solubility and limited oral bioavailability. nih.govuga.edu The this compound prodrug strategy offers a powerful solution to these challenges.

By converting a poorly soluble parent drug into a highly water-soluble amino AOCOM ether prodrug, both solubility and oral bioavailability can be significantly enhanced. nih.govnih.govuga.edu For example, this approach was successfully demonstrated with a series of antimalarial 4(1H)-quinolones. nih.govnih.govuga.edu The resulting prodrugs exhibited markedly improved aqueous solubility and, upon oral administration, led to significantly higher plasma concentrations of the active drug compared to the administration of the parent compound alone. acs.org

In a preclinical study, an amino AOCOM ether prodrug of a 3-aryl-4(1H)-quinolone preclinical candidate demonstrated the ability to provide single-dose cures in a rodent malaria model at a low oral dose, a feat not achievable with the parent drug without advanced formulation techniques. nih.govnih.govuga.edu This highlights the profound impact of this prodrug strategy on enhancing therapeutic efficacy.

Table 1: Research Findings on Amino AOCOM Ether Prodrugs

| Parent Compound Class | Prodrug Moiety | Key Findings | Reference |

|---|---|---|---|

| Antimalarial 4(1H)-quinolones | Aminoalkoxycarbonyloxymethyl (amino AOCOM) ether | Significantly improved aqueous solubility and oral bioavailability; pH-triggered release via intramolecular cyclization; demonstrated single-dose cures in a rodent malaria model. | nih.govnih.govuga.eduacs.org |

Linker Chemistry in Conjugate Systems (e.g., Antibody-Drug Conjugates (ADCs))

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker that connects these two components is a critical determinant of the ADC's stability, efficacy, and safety. nih.govcreativepegworks.comnih.gov

BOC-Protected Linkers in ADC Development

The synthesis of the complex linker-payload portion of an ADC often involves a multi-step process where protecting groups are essential. The BOC group is widely used to protect amine functionalities on amino acid-based linkers during synthesis. nih.gov These BOC-protected building blocks, which can include amino acids that form part of an aminoether-containing structure, are crucial for the controlled assembly of the final linker-payload conjugate before its attachment to the antibody. cd-bioparticles.netmedchemexpress.com

Cleavable Linker Design (e.g., Val-Cit motifs)

The majority of clinically approved ADCs utilize cleavable linkers, which are designed to be stable in systemic circulation and to release the payload upon internalization into the target cancer cell. biorxiv.org A widely successful cleavable linker strategy employs a dipeptide motif, most commonly valine-citrulline (Val-Cit). nih.govnih.gov

The Val-Cit linker is specifically designed to be a substrate for cathepsin B, a lysosomal protease that is overexpressed in many tumor cells. nih.gov The cleavage of the peptide bond by cathepsin B initiates the release of the payload. This cleavage often triggers a self-immolative cascade through a spacer, such as p-aminobenzyl alcohol (PABC), which contains an ether linkage, to release the unmodified, active drug. nih.gov The synthesis of these Val-Cit-PABC linkers frequently utilizes BOC-protected valine and citrulline derivatives. nih.gov

Table 2: Common Cleavable Linker Motifs in ADCs

| Linker Motif | Cleavage Stimulus | Key Characteristics | Commonly Used In |

|---|---|---|---|

| Valine-Citrulline (Val-Cit) | Cathepsin B (lysosomal protease) | High serum stability, efficient enzymatic cleavage inside the target cell. | Adcetris® (Brentuximab vedotin) |

| Hydrazone | Acidic pH (endosomes/lysosomes) | pH-sensitive cleavage. | Mylotarg® (gemtuzumab ozogamicin) |

| Disulfide | High glutathione (B108866) concentration (intracellular) | Redox-sensitive cleavage. | Experimental ADCs |

Influence of Linker Design on Conjugate Stability and Release Kinetics

The stability of linkers like the Val-Cit-PABC system is generally high in plasma. nih.gov However, studies have shown that certain plasma enzymes, such as carboxylesterase 1C in mice, can cause some degree of linker instability. nih.gov This has led to research into chemical modifications of the linker to enhance its stability without compromising its intracellular cleavage by cathepsin B. nih.gov The rate of payload release is dependent on the efficiency of linker cleavage and any subsequent self-immolation steps. biorxiv.org Therefore, the chemical nature of the entire linker construct, including any BOC-protected amino acids and ether-containing spacers used in its synthesis, ultimately governs the pharmacokinetic profile and therapeutic index of the ADC. nih.govfrontiersin.org

Synthetic Routes to Prodrug Moieties Incorporating this compound Segments

The incorporation of this compound segments into prodrugs is a strategic approach designed to modulate the physicochemical properties of a parent drug, often to enhance its delivery or targeting capabilities. The synthetic routes to these moieties are versatile, generally involving the coupling of a BOC-protected amino alcohol or amino acid to the drug molecule, sometimes via a specialized linker. These syntheses are typically multi-step processes that require careful control of reaction conditions to achieve desired products in high yields.

A prominent strategy involves the creation of amino-alkoxycarbonyloxymethyl (amino-AOCOM) ether prodrugs. nih.gov This method provides a linker that can be tailored to connect a drug to a targeting moiety or simply to improve its properties. The synthesis begins with the protection of a suitable amino alcohol with a di-tert-butyl dicarbonate (B1257347) (Boc₂O) group. nih.gov

The general synthetic pathway can be illustrated by the preparation of fluorescent probes for colonic delivery. nih.gov The initial step is the protection of amino alcohols, such as pent-4-yn-1-ol derivatives, using Boc anhydride (B1165640) and sodium hydroxide (B78521) in tetrahydrofuran (B95107) (THF). nih.gov The resulting BOC-protected amino alcohol is then converted into an iodinated intermediate. This is achieved by reacting the alcohol with chloromethyl chloroformate, followed by treatment with sodium iodide in acetone. nih.gov This reactive AOCOM iodide can then be coupled to a drug molecule containing a hydroxyl or other suitable functional group in the presence of a base like cesium carbonate (Cs₂CO₃). nih.gov The final step involves the deprotection of the BOC group under acidic conditions, typically using p-toluenesulfonic acid or hydrochloric acid, to yield the final prodrug. nih.gov

A summary of the key synthetic steps for an amino-AOCOM ether linker is presented below.

Table 1: General Synthesis of Amino-AOCOM Ether Intermediates

| Step | Reaction | Key Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | BOC Protection | Amino alcohol, Boc anhydride (Boc₂O), NaOH, THF, 16h at room temperature. nih.gov | Protection of the amine functional group. nih.gov |

| 2 | Chloroformate Formation | BOC-protected amino alcohol, Chloromethyl chloroformate, Pyridine (cat.), DCM, 0°C to room temp, 4h. nih.gov | Introduction of the carbonyloxymethyl group. nih.gov |

| 3 | Iodination | Product from Step 2, Sodium iodide, Acetone, 40°C, 16h. nih.gov | Creation of a reactive iodide for coupling to the drug. nih.gov |

| 4 | Coupling to Drug | AOCOM iodide, Drug molecule (e.g., with -OH group), Cs₂CO₃, Acetonitrile. nih.gov | Attachment of the linker to the parent drug. nih.gov |

| 5 | Deprotection | BOC-protected prodrug, p-Toluene sulfonic acid or HCl, Acetonitrile. nih.gov | Removal of the BOC protecting group to yield the final prodrug. nih.gov |

Another widely employed synthetic route involves the direct esterification of a drug molecule containing a hydroxyl group with a BOC-protected amino acid. This method is common for producing amino acid ester prodrugs. nih.govnih.gov The coupling is typically facilitated by a carbodiimide (B86325) activating agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1,3-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov

For instance, in the synthesis of amino acid ester prodrugs of (−)-β-d-(2R,4R)-dioxolane-thymine (DOT), various BOC-protected amino acids were reacted with DOT using DIC and DMAP to furnish the BOC-protected intermediates. nih.gov The subsequent removal of the BOC protecting group is a critical step, often accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). nih.govnih.gov Following the deprotection, the resulting amine is often converted to a more stable salt form, for example, by treatment with hydrochloric acid in ether. nih.gov

The synthesis of tenofovir (B777) prodrugs provides another example. N-Boc-protected l-amino acids are first condensed with agents like chloromethyl chlorosulfate (B8482658) or bromo-alcohols to create an intermediate ester. nih.gov This intermediate is then coupled with the parent drug, tenofovir (TFV), using N,N′-dicyclohexyl-4-morpholine carboxamidine (DCMC) as a scavenger in dimethylformamide (DMF). nih.gov The final step is the removal of the BOC group with gaseous HCl in dioxane to afford the target prodrugs. nih.gov

Detailed findings from the synthesis of these prodrugs highlight the versatility of the this compound scaffold. The yields for these multi-step syntheses are generally moderate to high, with many individual reaction steps proceeding with yields above 50%. nih.govacs.org The choice of amino acid and the length of any spacer can be systematically varied to optimize the prodrug's properties. acs.org

Table 2: Synthesis of Amino Acid Ester Prodrugs

| Step | Reaction | Key Reagents & Conditions | Research Finding |

|---|---|---|---|

| 1 | N-BOC Protection | Amino acid, Boc₂O, Na₂CO₃, Water/1,4-dioxane, 0°C to room temp. nih.gov | A standard and efficient method for protecting the amino group of the amino acid before coupling. nih.gov |

| 2 | Esterification / Coupling | Drug-OH, N-Boc-amino acid, DIC, DMAP, DCM. nih.gov | This reaction directly links the protected amino acid to the drug, forming an ester bond. The intermediates are purified by chromatography. nih.gov |

| 3 | BOC Deprotection | BOC-protected prodrug, 50% TFA in DCM, 0°C to room temp, 1h. nih.gov | Acid-labile BOC group is removed to expose the free amine of the amino acid moiety. nih.gov |

These synthetic strategies underscore the modularity and adaptability of using this compound segments in prodrug design, allowing for the systematic development of drug candidates with potentially improved pharmacokinetic profiles. nih.gov

Mechanistic Investigations and Theoretical Studies of Boc Aminoether Chemistry

Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool for probing the intricacies of chemical reactions that are often difficult to study experimentally. uwaterloo.caescholarship.org Methods such as Density Functional Theory (DFT), Molecular Mechanics (MM), and other quantum chemical calculations offer a molecular-level understanding of the geometry, electronics, and energetics of reactants, intermediates, transition states, and products. uwaterloo.cakallipos.gr

Density Functional Theory (DFT) is a widely used computational method in chemistry to investigate the electronic structure of many-body systems. wikipedia.org It has proven to be particularly valuable in studying the mechanisms of reactions involving BOC-protected compounds. researchgate.netorientjchem.org DFT calculations can provide detailed information on optimized molecular geometries, vibrational frequencies, and the energies of different species along a reaction pathway. orientjchem.orguwindsor.ca

For instance, DFT studies have been employed to investigate the chemoselective primary amination of boronic acids with N-Boc-hydroxylamine, a reaction that can lead to the formation of BOC-aminoether-like intermediates. These calculations help in understanding the mechanistic details of such transformations. researchgate.net Furthermore, DFT has been used to analyze the molecular electrostatic potential (MEP) of molecules, highlighting regions susceptible to electrophilic or nucleophilic attack, which is crucial for predicting reactivity. orientjchem.org In the context of C-H bond activation, DFT calculations, often using functionals like B3LYP, are instrumental in mapping out the potential energy surfaces of complex reactions. hu-berlin.de

Table 1: Applications of DFT in this compound Related Chemistry

| Research Area | Key Findings from DFT Calculations |

| Reaction Mechanism | Elucidation of plausible reaction pathways and transition state structures. researchgate.net |

| Electronic Properties | Calculation of molecular electrostatic potential (MEP) to identify reactive sites. orientjchem.org |

| Geometric Parameters | Optimization of bond lengths and angles, showing good correlation with experimental data. orientjchem.org |

| Vibrational Analysis | Calculation of harmonic vibrational frequencies for comparison with experimental IR spectra. orientjchem.org |

Molecular Mechanics (MM) offers a computationally less intensive alternative to quantum mechanical methods, making it suitable for studying large biomolecular systems and for performing molecular dynamics simulations. southampton.ac.ukarxiv.org MM methods calculate the total energy of a system by considering the energies of bond stretching, angle bending, torsional angles, and non-bonded interactions. southampton.ac.uk

While MM is a powerful tool, hybrid methods that combine MM with machine learning (ML) or quantum mechanics (QM) are gaining prominence. arxiv.orgnih.gov These ML/MM approaches can offer improved accuracy by treating a specific region of interest (like a ligand or the active site of an enzyme) with a higher level of theory (ML or QM) while the rest of the system is described by MM. arxiv.orgnih.gov Such methods are particularly useful for studying protein-ligand binding and the dynamics of complex biological systems. nih.govnih.gov

Other computational techniques, such as semi-empirical methods, provide a balance between the accuracy of ab initio methods and the speed of MM, and are often used in conjunction with other computational approaches to provide a comprehensive understanding of molecular properties and reactivity. uwaterloo.ca

Quantum chemical calculations encompass a broad range of methods, including semi-empirical, ab initio, and DFT, that apply quantum mechanics to study chemical systems. kallipos.grmetu.edu.tr These calculations are fundamental to understanding the thermodynamics and kinetics of chemical reactions. nih.gov

In the study of reactive species like organic radicals, quantum chemical calculations at a high level of theory are essential for obtaining accurate geometries, enthalpies, and spin densities. nih.gov For example, the M06-2X functional has been shown to provide a good balance of accuracy and computational cost for studying organic radical chemistry. nih.gov These calculations are critical for understanding phenomena such as bond dissociation energies and the stability of radical intermediates that may be involved in this compound chemistry. nih.govresearchgate.net Furthermore, quantum chemical methods have been applied to investigate bond elongation and potential cleavage in molecules upon changes in their charge state, which can be relevant to understanding the reactivity of the N-O bond in certain this compound derivatives. metu.edu.tr

Molecular Mechanics (MM) and other Computational Methods

Reaction Mechanism Elucidation

A thorough understanding of the reaction mechanism is crucial for controlling the outcome and efficiency of chemical transformations. mt.com For reactions involving BOC-aminoethers, this involves identifying the key steps, such as bond activation and cleavage, and characterizing the transient species that are formed during the reaction. researchgate.netfiveable.menih.gov

The activation and subsequent cleavage of the N-O bond is a key step in many reactions of N-Boc-hydroxylamine derivatives and related compounds. Quantum chemical calculations have indicated that changes in the electronic structure, such as charge development, can lead to significant geometric changes and elongation of the N-O bond, potentially leading to its cleavage. metu.edu.tr

Mechanistic studies on reactions utilizing hydroxylamine-derived reagents have suggested that these reagents can act as both an "oxidant" and an "amino" group donor. researchgate.net In some cases, the cleavage of the N-O bond is a critical part of the catalytic cycle. The stability of the Boc protecting group under various conditions is a well-studied aspect, with cleavage typically occurring under acidic conditions. organic-chemistry.orgacsgcipr.org However, the reactivity of the N-O bond in specific this compound structures and its susceptibility to activation by different reagents or catalysts is an area of ongoing investigation.

The identification and characterization of intermediates and transition states are central to elucidating a reaction mechanism. fiveable.mestackexchange.com Intermediates are short-lived, unstable molecules that exist in a local energy minimum on the reaction coordinate, while transition states represent the highest energy point along the reaction pathway between reactants and intermediates or products. stackexchange.comyoutube.com

In the context of this compound chemistry, mechanistic studies often propose the formation of various intermediates. For example, in certain iron-catalyzed aminations, the involvement of an iron-nitrenoid intermediate or a radical chain pathway has been suggested. researchgate.net Computational studies, particularly DFT, are invaluable for calculating the energies and structures of these transient species. researchgate.net By mapping the potential energy surface, researchers can identify the lowest energy pathway and understand the factors that control selectivity. For instance, theoretical investigations can help to distinguish between intramolecular and intermolecular pathways in rearrangement reactions. researchgate.net The study of cobalt-catalyzed C-H bond functionalization has led to the isolation and characterization of organometallic Co(III) intermediates, providing direct evidence for the species involved in the catalytic cycle. nih.gov

Table 2: Investigated Intermediates in Reactions Related to BOC-Aminoethers

| Proposed Intermediate | Reaction Context | Method of Investigation |

| Iron-Nitrenoid | Iron-catalyzed ortho-amination | Mechanistic studies and computational analysis researchgate.net |

| Radical Species | Aerobic C-H amination | Experimental evidence (radical inhibitors) and theoretical studies rsc.org |

| Organometallic Co(III) complexes | Cobalt-catalyzed C-H functionalization | Isolation and structural characterization nih.gov |

| η3-benzyl species | Palladium-catalyzed hydroamination | Mechanistic studies acs.org |

Studies on N-O Bond Activation and Cleavage

Spectroscopic Characterization in Mechanistic Studies (e.g., NMR, Mass Spectrometry, X-ray Crystallography)